2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound characterized by multiple halogen substituents and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps, including halogenation, nitration, and coupling reactions. One common synthetic route is as follows:
Halogenation: The starting material, a phenyl derivative, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitration: The brominated intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated intermediate is coupled with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms and functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMO-6-NITROPHENOL
- 2-IODO-4-NITROPHENOL
- 2,4-DIBROMO-6-AMINOPHENOL
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is unique due to its combination of multiple halogen substituents and functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H13Br3IN3O6 |
---|---|
Molecular Weight |
782.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H13Br3IN3O6/c23-13-7-12(21(17(25)8-13)35-22(31)15-3-1-2-4-18(15)26)10-27-28-20(30)11-34-19-6-5-14(29(32)33)9-16(19)24/h1-10H,11H2,(H,28,30)/b27-10+ |
InChI Key |
KPPCZLBCNNBOLE-YPXUMCKCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)I |
Origin of Product |
United States |
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